CYCLOHEXYL 2-(PHENYLFORMAMIDO)ACETATE
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Overview
Description
Cyclohexyl 2-(phenylformamido)acetate is an organic compound with the molecular formula C15H19NO3 It is a derivative of cyclohexyl acetate and phenylformamide, combining the structural features of both compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-(phenylformamido)acetate can be synthesized through a multi-step process involving the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by the reaction with phenylformamide. The esterification reaction typically requires a catalyst, such as sulfuric acid or a Brønsted–Lewis acid bifunctionalized heteropolyacid-based ionic liquid . The reaction conditions include a temperature range of 333.15–363.15 K and a catalyst dosage optimized for maximum yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(phenylformamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux .
Major Products Formed
The major products formed from these reactions include cyclohexyl alcohol, phenylformamide derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexyl 2-(phenylformamido)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(phenylformamido)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyclohexyl 2-(phenylformamido)acetate include:
- Cyclohexyl acetate
- Phenylformamide
- Cyclohexylformamide
Uniqueness
This compound is unique due to its combined structural features of cyclohexyl acetate and phenylformamide, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
cyclohexyl 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(19-13-9-5-2-6-10-13)11-16-15(18)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADJYSIFCSHLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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